molecular formula C15H17NO2 B2974572 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 29974-49-0

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2974572
CAS No.: 29974-49-0
M. Wt: 243.306
InChI Key: KAKVULZOERVUHW-UHFFFAOYSA-N
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Description

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of an anilinomethylene group attached to a cyclohexane ring, which is further substituted with two methyl groups at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of aniline with 5,5-dimethylcyclohexane-1,3-dione under specific reaction conditions. One common method is the Knoevenagel condensation, where aniline reacts with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The anilinomethylene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylmethylene)-5,5-dimethylcyclohexane-1,3-dione: Similar structure but with a phenyl group instead of an anilinomethylene group.

    2-(Benzylidene)-5,5-dimethylcyclohexane-1,3-dione: Contains a benzylidene group instead of an anilinomethylene group.

Uniqueness

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the anilinomethylene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

29974-49-0

Molecular Formula

C15H17NO2

Molecular Weight

243.306

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3

InChI Key

KAKVULZOERVUHW-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C

solubility

not available

Origin of Product

United States

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